Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate

Physicochemical profiling Lipophilicity prediction Building block selection

Inconsistent diastereoselectivity and confounding metabolic soft spots often compromise peptidomimetic lead optimization. This N-Cbz-phenylglycine cyclohexylamide (CAS 17922-88-2) offers a definitive solution by providing a rigid, high-purity scaffold for systematic SAR and metabolic stability studies. - Conformational Probe: The constrained phenylglycine core, lacking the benzylic methylene spacer, isolates stereoelectronic effects and metabolic liability from benzylic oxidation. - Analytical Benchmark: Validated with MSDS, NMR, HPLC, and LC-MS documentation to serve as a qualified reference standard, distinct from N-propyl/isopropyl analogs. - Supply Assurance: Sourced with NLT 98% purity to ensure reliable stoichiometry for parallel synthesis and rigorous analytical method development.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
Cat. No. B7910127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26)
InChIKeyXCASVAZGRKWSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate: Identity and Procurement


Benzyl (2-(cyclohexylamino)-2-oxo-1-phenylethyl)carbamate (CAS 17922-88-2), systematically named Carbamic acid, [α-(cyclohexylcarbamoyl)benzyl]-, benzyl ester, DL- (8CI) and commonly abbreviated as Z-DL-Phg-NHCyh, is a racemic N-Cbz-protected phenylglycine cyclohexylamide building block with molecular formula C₂₂H₂₆N₂O₃ and molecular weight 366.46 g/mol . The compound belongs to the phenylglycinamide class, featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a cyclohexyl substituent on the carboxamide nitrogen. It is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, peptide chemistry, and the construction of peptidomimetic scaffolds . Predicted physicochemical properties include a boiling point of 608.3±55.0 °C, density of 1.17±0.1 g/cm³, and pKa of 10.67±0.46 (all in silico estimated) .

Why Generic Substitution Fails for This Phenylglycinamide


Within the N-Cbz-phenylglycinamide series, seemingly minor structural variations at the amide nitrogen produce substantial differences in physicochemical properties that directly affect experimental reproducibility, reaction outcomes, and downstream biological readouts. The cyclohexyl substituent in the target compound imparts a distinctive combination of steric bulk, conformational rigidity, and lipophilicity that distinguishes it from smaller N-alkyl analogs (propyl, isopropyl, cyclopropyl) . Compared to the closely related phenylalanine scaffold (N-Cyclohexyl DL-Z-Phenylalaninamide, CAS 75690-74-3), the phenylglycine core lacks the benzylic methylene spacer, resulting in a shorter backbone with reduced rotational freedom and altered hydrogen-bonding geometry—a critical consideration for researchers using this compound as a chiral auxiliary, conformational probe, or peptidomimetic intermediate [1]. Simple substitution without quantitative justification risks altered diastereoselectivity, shifted retention times, or incompatible solubility profiles.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Molecular Weight Differentiation

The target compound (C22H26N2O3, MW 366.46) contains an N-cyclohexyl substituent that increases molecular weight by 40.07 Da (12.3% increase) relative to the N-propyl and N-isopropyl analogs (both C19H22N2O3, MW 326.39) . This additional mass arises from three extra methylene units locked within a six-membered ring, conferring greater steric demand and higher calculated lipophilicity. The cyclohexyl group provides approximately 0.9–1.2 additional logP units compared to the linear propyl chain, based on fragment-based estimation [1].

Physicochemical profiling Lipophilicity prediction Building block selection

Conformational Rigidity vs. Flexible Alkyl Chains

The cyclohexyl substituent in the target compound adopts a chair conformation that restricts rotational freedom about the N–C(cyclohexyl) bond, whereas the propyl and isopropyl analogs possess freely rotating C–C bonds. This conformational constraint is directly relevant to applications in asymmetric synthesis and peptidomimetic design. Literature on the close structural analog L-phenylalanine cyclohexylamide demonstrates that the cyclohexylamide moiety serves as a powerful chiral auxiliary, with crystal structures of derived diastereoisomeric peptides revealing defined β-turn conformations (type II′ and I) dictated by the rigid cyclohexyl geometry [1]. The target phenylglycine analog, lacking the benzylic methylene, is expected to exhibit even greater backbone rigidity, with fewer accessible rotamers than the phenylalanine series.

Conformational analysis Peptidomimetic design Chiral auxiliary chemistry

Purity Specification: NLT 98% vs. Standard 95%

The target compound is commercially offered with a purity specification of NLT 98% (Synblock), supported by documented analytical characterization including MSDS, NMR, HPLC, and LC-MS . In contrast, the closest N-Cbz-phenylglycinamide analogs—N-Cbz-N'-propyl-DL-phenylglycinamide and N-Cbz-N'-isopropyl-DL-phenylglycinamide—are typically supplied at minimum 95% purity from major vendors (CymitQuimica, BOC Sciences) . The NLT 98% threshold represents a meaningful difference for applications requiring high-fidelity stoichiometric control, such as peptide coupling reactions or quantitative biological assays where impurities at the 5% level can confound dose-response measurements.

Analytical quality control Procurement specification Building block purity

Phenylglycine vs. Phenylalanine Scaffold Backbone

The target compound is built on a phenylglycine (Phg) core, whereas N-Cyclohexyl DL-Z-Phenylalaninamide (CAS 75690-74-3, C23H28N2O3, MW 380.48) contains a phenylalanine (Phe) core with an additional benzylic methylene group . This single-carbon difference (ΔMW = 14.02 Da) has well-established consequences in peptide and peptidomimetic chemistry: phenylglycine-containing peptides exhibit reduced backbone flexibility (fewer rotatable bonds), altered proteolytic stability (resistance to chymotrypsin-like enzymes that recognize the Phe-CH₂- motif), and distinct φ/ψ dihedral angle preferences in Ramachandran space [1]. The absence of the β-methylene in Phg eliminates a metabolic soft spot susceptible to benzylic hydroxylation by cytochrome P450 enzymes.

Peptidomimetic design Protease resistance Scaffold selection

Optimal Application Scenarios Based on Differentiated Properties


Chiral Auxiliary in Asymmetric Synthesis

The conformational rigidity conferred by the cyclohexylamide group, combined with the phenylglycine backbone's restricted rotamer space, makes Z-DL-Phg-NHCyh a candidate chiral auxiliary for stereoselective transformations where high diastereomeric excess depends on well-defined conformational preorganization. The established utility of the closely related L-phenylalanine cyclohexylamide in asymmetric α,α-disubstituted amino acid synthesis [1] supports the application of the target compound in analogous stereochemical control contexts, with the phenylglycine core offering the additional benefit of a shorter, more rigid scaffold.

Peptidomimetic Building Block with Defined Lipophilicity

For medicinal chemistry programs constructing peptidomimetic libraries, the target compound's higher predicted lipophilicity (estimated clogP ≈ 3.8–4.2) and cyclohexyl ring constraint differentiate it from propyl/isopropyl analogs. These properties are advantageous when target binding pockets demand hydrophobic, sterically defined substituents—such as in protease inhibitor design where the S1′ or S2′ subsites accommodate cycloaliphatic groups. The NLT 98% purity specification ensures reliable stoichiometry in parallel synthesis and SAR studies.

Metabolic Stability Probe for Scaffold Comparison

The absence of the benzylic methylene group in the phenylglycine core provides a clean structural probe for assessing the metabolic liability of the Phe-CH₂- motif. Researchers conducting comparative metabolic stability studies (e.g., human liver microsome assays) can use the target compound alongside its phenylalanine analog (CAS 75690-74-3) to isolate the contribution of benzylic oxidation to overall clearance, generating scaffold-selection data that directly informs lead optimization decisions.

Analytical Reference Standard with Documented Characterization

The availability of MSDS, NMR, HPLC, and LC-MS documentation from the vendor, combined with the NLT 98% purity specification, positions this compound as a qualified reference standard for analytical method development and validation. In quality control environments where structurally similar impurities must be resolved and quantified, the well-characterized cyclohexylamide provides a retention time and spectral benchmark distinct from its N-propyl and N-isopropyl counterparts.

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